Cyclohexyl 5-bromo-2-hydroxybenzoate Cyclohexyl 5-bromo-2-hydroxybenzoate
Brand Name: Vulcanchem
CAS No.: 1131587-74-0
VCID: VC8172960
InChI: InChI=1S/C13H15BrO3/c14-9-6-7-12(15)11(8-9)13(16)17-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2
SMILES: C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)Br)O
Molecular Formula: C13H15BrO3
Molecular Weight: 299.16 g/mol

Cyclohexyl 5-bromo-2-hydroxybenzoate

CAS No.: 1131587-74-0

Cat. No.: VC8172960

Molecular Formula: C13H15BrO3

Molecular Weight: 299.16 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexyl 5-bromo-2-hydroxybenzoate - 1131587-74-0

Specification

CAS No. 1131587-74-0
Molecular Formula C13H15BrO3
Molecular Weight 299.16 g/mol
IUPAC Name cyclohexyl 5-bromo-2-hydroxybenzoate
Standard InChI InChI=1S/C13H15BrO3/c14-9-6-7-12(15)11(8-9)13(16)17-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2
Standard InChI Key YRBDFCPARYWPLJ-UHFFFAOYSA-N
SMILES C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)Br)O
Canonical SMILES C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)Br)O

Introduction

Structural and Molecular Characterization

Molecular Architecture

Cyclohexyl 5-bromo-2-hydroxybenzoate features a salicylic acid derivative core, where the hydroxyl group at position 2 and the bromine atom at position 5 create a sterically and electronically distinct aromatic system. The cyclohexyl ester moiety is attached via an oxygen atom at the carboxylate position, introducing conformational flexibility due to the cyclohexane ring’s chair-to-chair interconversions . The compound’s SMILES notation, C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)Br)O, underscores the spatial arrangement of functional groups .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₅BrO₃PubChem
Molecular Weight299.16 g/molPubChem
XLogP35.4PubChem
Hydrogen Bond Donors1PubChem
Rotatable Bond Count3PubChem
Topological Polar Surface Area46.5 ŲPubChem

Spectroscopic and Crystallographic Insights

The compound’s infrared (IR) spectrum reveals key vibrational modes: a broad O–H stretch at ~3200 cm⁻¹ (phenolic hydroxyl), a carbonyl (C=O) stretch at ~1700 cm⁻¹ (ester), and C–Br stretching at ~600 cm⁻¹ . Nuclear magnetic resonance (NMR) data further elucidate its structure:

  • ¹H NMR: A singlet at δ 10.3 ppm corresponds to the phenolic –OH, while the cyclohexyl protons appear as multiplet signals between δ 1.2–2.1 ppm .

  • ¹³C NMR: The carbonyl carbon resonates at δ 168 ppm, with the brominated aromatic carbon at δ 115 ppm .

While no direct crystallographic data for this compound is available, analogous bromosalicylate esters exhibit monoclinic crystal systems with space group P2₁/c, suggesting potential similarities in packing arrangements .

Synthesis and Reaction Pathways

Esterification of 5-Bromo-2-Hydroxybenzoic Acid

The most plausible synthesis route involves the esterification of 5-bromo-2-hydroxybenzoic acid with cyclohexanol under acidic conditions. A modified Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane achieves yields >80% . Alternative methods employ sulfuric acid as a catalyst, though side reactions such as sulfonation may occur at elevated temperatures .

Table 2: Comparative Synthesis Conditions

MethodCatalystSolventYield (%)
Steglich EsterificationDCC/DMAPCH₂Cl₂85
Acid-CatalyzedH₂SO₄Toluene72
Microwave-AssistedEthanol91

Bromination Strategies

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s high logP value (5.4) indicates significant lipophilicity, favoring solubility in organic solvents like chloroform (25 mg/mL) and ethyl acetate (18 mg/mL) . Aqueous solubility is limited to 0.12 mg/mL at 25°C, necessitating cosolvents for biological assays .

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 189.8°C, with a boiling point estimated at 390.2°C . The phenolic hydroxyl group renders the compound susceptible to oxidation, requiring storage under inert atmospheres. Accelerated stability studies (40°C/75% RH) indicate <5% degradation over 6 months when protected from light .

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